molecular formula C20H26N6O3S B11253115 N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

Cat. No.: B11253115
M. Wt: 430.5 g/mol
InChI Key: QPUVWTULELDSIC-UHFFFAOYSA-N
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Description

N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps, including the construction of the pyrrolidine, pyridazine, and piperazine rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is unique due to its combination of three distinct ring systems, which may confer specific biological activities and chemical properties not found in simpler compounds .

Properties

Molecular Formula

C20H26N6O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H26N6O3S/c1-16(27)21-17-4-6-18(7-5-17)30(28,29)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-2-3-11-24/h4-9H,2-3,10-15H2,1H3,(H,21,27)

InChI Key

QPUVWTULELDSIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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